Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Overview
Description
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid, featuring a bromine atom and an isopropoxy group attached to the aromatic ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-(propan-2-yloxy)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of the isopropoxy group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an appropriate solvent like acetic acid or dichloromethane. The isopropoxy group can be introduced using isopropyl alcohol and a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(propan-2-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of 5-bromo-2-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 5-bromo-2-(propan-2-yloxy)benzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-2-(propan-2-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-(propan-2-yloxy)benzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and isopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 5-bromo-2-hydroxybenzoate
Uniqueness
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is unique due to the presence of both a bromine atom and an isopropoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The isopropoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic targets .
Properties
IUPAC Name |
methyl 5-bromo-2-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHTPYDOILDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-50-7 | |
Record name | methyl 5-bromo-2-(propan-2-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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